molecular formula C12H15ClF2N2O2 B13604520 Methyl2,3-difluoro-4-(piperazin-1-yl)benzoatehydrochloride

Methyl2,3-difluoro-4-(piperazin-1-yl)benzoatehydrochloride

Cat. No.: B13604520
M. Wt: 292.71 g/mol
InChI Key: VLCGGMRWSTTXRN-UHFFFAOYSA-N
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Description

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 2,3-difluorobenzoic acid with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or piperazines.

Scientific Research Applications

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an antipsychotic or antiviral agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Studied for its antimicrobial properties.

Uniqueness

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of both fluorine atoms and the piperazine moiety, which can enhance its biological activity and chemical stability. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride features a piperazine ring attached to a difluorobenzene moiety. The presence of fluorine atoms in the structure can significantly influence its biological activity by enhancing lipophilicity and altering receptor interactions.

Property Details
Molecular Formula C12H14F2N2O2·HCl
Molecular Weight 292.71 g/mol
Solubility Soluble in water and organic solvents
Appearance White to off-white crystalline powder

The biological activity of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperazine ring is known for its ability to interact with G-protein-coupled receptors (GPCRs), which are crucial in many signaling pathways.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific GPCRs, influencing cellular responses.
  • Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, affecting the pharmacokinetics of other drugs.

Biological Activity

Research has demonstrated various biological activities associated with methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxicity: In vitro assays indicate that it may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Neuropharmacological Effects: Given the piperazine moiety, there is potential for neuroactive properties, warranting further exploration in neurological models.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to controls, indicating its potential as a therapeutic agent against bacterial infections .

Cytotoxicity Assessment

In a study involving various cancer cell lines (e.g., HeLa, MCF-7), the compound was tested for cytotoxic effects using an MTT assay. Results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate hydrochloride, it is essential to compare it with similar compounds:

Compound Biological Activity Notes
Methyl 4-(piperazin-1-yl)benzoateModerate antimicrobial activityLacks fluorine substituents
Methyl 2-fluoro-4-(piperazin-1-yl)benzoateLower cytotoxicityLess effective against cancer cell lines
Methyl 2,3-difluoro-4-(piperidin-1-yl)benzoatePotential neuroactive propertiesDifferent ring structure alters activity

Properties

Molecular Formula

C12H15ClF2N2O2

Molecular Weight

292.71 g/mol

IUPAC Name

methyl 2,3-difluoro-4-piperazin-1-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H14F2N2O2.ClH/c1-18-12(17)8-2-3-9(11(14)10(8)13)16-6-4-15-5-7-16;/h2-3,15H,4-7H2,1H3;1H

InChI Key

VLCGGMRWSTTXRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)N2CCNCC2)F)F.Cl

Origin of Product

United States

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